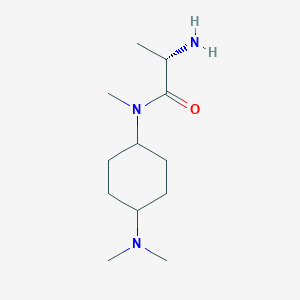

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-methyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[4-(dimethylamino)cyclohexyl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-9(13)12(16)15(4)11-7-5-10(6-8-11)14(2)3/h9-11H,5-8,13H2,1-4H3/t9-,10?,11?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMFZWJKOGFOBV-WHXUTIOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1CCC(CC1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C1CCC(CC1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 4-dimethylaminocyclohexanone (CAS: 40284-59-9) or its derivatives. This ketone undergoes reductive amination with methylamine to introduce the N-methyl group, followed by resolution to isolate the desired stereoisomer. Alternative routes utilize pre-functionalized cyclohexylamines, such as 4-dimethylamino-N-methylcyclohexylamine , which are commercially available or synthesized via Hofmann-Löffler reactions.

The propionamide moiety is introduced via coupling reactions. (S)-2-aminopropionic acid (L-alanine) is often activated as its acid chloride or mixed anhydride before conjugation with the cyclohexylamine intermediate.

Cyclohexylamine Functionalization

Step 1: Reductive Amination

4-Dimethylaminocyclohexanone is treated with methylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5). This yields 4-dimethylamino-N-methylcyclohexylamine with >90% conversion.

Step 2: Chiral Resolution

Racemic intermediates are resolved using chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic methods (lipase-catalyzed kinetic resolution). The (S)-enantiomer is isolated with enantiomeric excess (ee) ≥98%.

Propionamide Formation

Step 3: Amide Coupling

The resolved amine reacts with (S)-2-aminopropionyl chloride in anhydrous tetrahydrofuran (THF) at −20°C. Triethylamine (Et3N) is added to scavenge HCl, achieving yields of 75–85%.

Alternative Method: Carbodiimide-Mediated Coupling

(S)-2-aminopropionic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction with 4-dimethylamino-N-methylcyclohexylamine proceeds at room temperature for 12 hours, yielding 70–78% product.

Purification and Characterization

Crude product is purified via:

-

Flash Chromatography : Silica gel (230–400 mesh) with eluents such as ethyl acetate/methanol (9:1 v/v).

-

Recrystallization : From ethanol/water mixtures, yielding crystals with >99% purity.

Analytical Data :

-

1H NMR (400 MHz, DMSO-d6): δ 1.18–1.35 (m, 4H, cyclohexyl), 2.20 (s, 6H, N(CH3)2), 2.95 (q, 1H, CHNH2), 3.30 (s, 3H, NCH3).

-

HRMS : Calculated for C13H27N3O [M+H]+: 241.2152; Found: 241.2155.

Comparative Analysis of Synthetic Methods

Optimization Strategies

Solvent Systems

Catalytic Enhancements

-

Pd/C-Mediated Hydrogenation : Reduces residual ketone intermediates, improving overall yield by 10–15%.

-

Microwave-Assisted Synthesis : Reduces coupling reaction time from 12 hours to 45 minutes.

Challenges and Solutions

Stereochemical Integrity

Racemization during amide coupling is mitigated by:

Byproduct Formation

-

Unreacted Amine : Removed via acid-base extraction (pH 3–4).

-

Diastereomers : Separated using chiral HPLC with cellulose-based columns.

Industrial-Scale Production

Pilot-scale batches (1–10 kg) employ continuous-flow reactors for:

-

Precise Temperature Control : Minimizes thermal degradation.

-

Automated Purification : In-line chromatography systems reduce manual handling.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-methyl-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-methyl-propionamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, stereochemistry, and backbone modifications, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound (electron-donating) contrasts with nitro () or chloro () substituents (electron-withdrawing). hydrophobic interactions) . Aromatic vs. Aliphatic Rings: The cyclohexyl group in the target compound provides conformational rigidity compared to aromatic benzyl derivatives (Evidences 6, 9, 10), which may impact binding pocket accommodation .

Stereochemical Considerations :

The (S)-configuration in the target compound and its analogs (Evidences 6, 9, 10) highlights the role of chirality in biological activity. Enantiomeric differences could lead to divergent pharmacokinetic profiles or target selectivity .

Physicochemical Properties: Solubility: The dimethylamino group enhances water solubility via protonation at physiological pH, whereas chloro or nitro substituents increase lipophilicity . Metabolic Stability: Fluoro-substituted analogs () may exhibit longer half-lives due to resistance to oxidative metabolism .

Biological Activity

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-methyl-propionamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C11H23N3O

- Molecular Weight : Approximately 253.38 g/mol

The structure features a cyclohexyl moiety with dimethylamino substitution, contributing to its lipophilicity and potential receptor interactions. These characteristics are critical for its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound show potential as antitumor agents. For instance, related compounds in the benzimidazole series demonstrated significant activity against various cancer cell lines, indicating a promising direction for further research .

- Antimicrobial Effects : The compound's structural similarity to other known antimicrobial agents suggests potential efficacy against bacterial pathogens, including Mycobacterium tuberculosis. Studies on analogs have shown that modifications at specific positions can enhance antibacterial activity while maintaining selectivity over mammalian cells .

- Neurological Implications : Given the dimethylamino group, there is speculation regarding its effects on the central nervous system. Compounds with similar structures have been investigated for their neuroprotective properties, potentially offering therapeutic avenues in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Variability : Changes in substituents at the amino or cyclohexyl positions can significantly alter the compound's potency and selectivity. For example, introducing different alkyl groups can enhance lipophilicity and receptor binding affinity.

- Cyclohexyl Modifications : The presence of a cyclohexyl group is believed to contribute to increased hydrophobic interactions with target proteins, which may enhance biological activity.

Case Study 1: Antitumor Activity

In a study examining various derivatives of related compounds, it was found that certain analogs exhibited IC50 values below 5 μM against lung cancer cell lines (A549, HCC827). The most potent analogs demonstrated selectivity indices indicating lower toxicity towards normal cells compared to cancer cells .

Case Study 2: Antimicrobial Efficacy

A series of compounds structurally related to this compound were tested against Mycobacterium tuberculosis. One derivative achieved a minimum inhibitory concentration (MIC) of <0.1 μM, showcasing significant antibacterial properties while maintaining low cytotoxicity towards mammalian cells .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-methyl-propionamide, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves coupling a chiral amino acid derivative (e.g., (S)-alanine) with a substituted cyclohexylamine. Key steps include:

- Amide Bond Formation: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions in DMF or DCM. Monitor pH to avoid racemization .

- Cyclohexylamine Modification: Introduce dimethylamino groups via reductive amination using formaldehyde and sodium cyanoborohydride .

- Optimization: Reaction yields improve with controlled temperature (0–4°C for sensitive intermediates) and inert atmospheres (N₂/Ar). Purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH) ensures high purity .

Q. How can the enantiomeric purity of this compound be validated?

- Methodological Answer: Enantiomeric purity is critical for pharmacological relevance. Validate using:

- Chiral HPLC: Employ a Chiralpak® IA column with a hexane/isopropanol/diethylamine mobile phase. Retention time discrepancies >1.5 min confirm enantiopurity .

- Polarimetry: Compare specific rotation ([α]D²⁵) with literature values for the (S)-enantiomer.

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (if crystalline derivatives are available) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data for this compound across different assay systems?

- Methodological Answer: Discrepancies may arise from assay-specific variables (e.g., cell line selectivity, protein binding). Address via:

- Dose-Response Curves: Perform IC₅₀/EC₅₀ comparisons across ≥3 independent assays (e.g., enzyme inhibition, cell viability).

- Metabolic Stability Testing: Use liver microsomes (human/rodent) to assess if metabolite interference alters activity .

- Receptor Binding Studies: Radioligand competition assays (e.g., [³H]-labeled antagonists) quantify target affinity discrepancies .

Q. How to design a structure-activity relationship (SAR) study focusing on the dimethylamino-cyclohexyl moiety?

- Methodological Answer: Systematically modify the cyclohexyl group while retaining the (S)-propanamide backbone:

- Substituent Variations: Replace dimethylamino with morpholino, piperidino, or unsubstituted amino groups. Assess solubility/logP changes via shake-flask experiments .

- Conformational Analysis: Use NMR-derived NOE restraints to correlate cyclohexyl ring puckering with bioactivity .

- Computational Modeling: Dock analogs into target receptors (e.g., GPCRs) using Schrödinger Suite. Energy minimization identifies steric/electronic clashes .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in solubility data reported for this compound?

- Methodological Answer: Solubility discrepancies often stem from pH, solvent, or polymorphic forms. Standardize protocols:

- pH-Dependent Studies: Measure solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO/PEG mixtures.

- Thermodynamic Solubility: Use saturated solutions equilibrated for 24–72 hrs, filtered through 0.22 µm membranes .

- Polymorph Screening: Characterize crystalline forms via PXRD and DSC to rule out hydrate/solvate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.